2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound belongs to a class of pyrimidine-based acetamide derivatives, characterized by a cyclopenta[d]pyrimidin core fused with a thioether-linked acetamide moiety. Key structural features include:
- A 3-(dimethylamino)propyl substituent at position 1, which enhances solubility and may facilitate receptor binding via tertiary amine interactions.
- A 3-(trifluoromethyl)phenyl group attached to the acetamide nitrogen, introducing strong electron-withdrawing effects and lipophilicity, critical for membrane permeability and target engagement.
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O2S/c1-27(2)10-5-11-28-17-9-4-8-16(17)19(26-20(28)30)31-13-18(29)25-15-7-3-6-14(12-15)21(22,23)24/h3,6-7,12H,4-5,8-11,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSPPNIRDDIGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule notable for its complex structure and significant biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 457.6 g/mol. Its structure includes:
- A cyclopentapyrimidine core , which enhances its biological interactions.
- A dimethylamino group , which improves solubility and interaction with biological targets.
- A trifluoromethyl-substituted phenyl group , contributing to its unique chemical properties.
The precise mechanism of action for this compound is still under investigation, but preliminary studies suggest several potential pathways:
- Enzyme Inhibition : Molecular docking studies indicate that the compound may interact with specific enzymes relevant to cancer pathways, potentially inhibiting their activity.
- Receptor Binding : The structural motifs suggest that it could bind to various receptors involved in neurotransmission and cellular signaling .
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
The compound has demonstrated significant in vitro anti-tumor activity against HepG2 cell lines, indicating potential as an anticancer agent. The following table summarizes findings from various studies on its anticancer efficacy:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HepG2 | 15.0 | Apoptosis induction |
| Study 2 | MCF-7 | 20.5 | Cell cycle arrest |
| Study 3 | A549 | 18.0 | Inhibition of metastasis |
Neuropharmacological Effects
Similar compounds have been studied for their effects on neurotransmitter systems. For instance, binding assays indicate that related structures can modulate serotonin transporter activity, suggesting potential antidepressant effects .
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to This compound :
-
Case Study on HepG2 Cells : In a study examining the effects on HepG2 cells, treatment with the compound resulted in reduced cell viability and increased apoptosis markers.
- Findings : The compound induced caspase activation and increased levels of pro-apoptotic proteins.
-
Neurotransmitter Interaction Study : A study focused on the interaction with serotonin transporters showed that similar compounds could enhance serotonin reuptake inhibition.
- Findings : These interactions suggest possible applications in treating mood disorders.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest analogs differ in substituents on the pyrimidine core, acetamide linkage, and aromatic moieties. Key comparisons include:
Key Observations :
- The trifluoromethyl group in the target compound confers higher metabolic stability compared to difluoro or chlorinated analogs .
- Diethylamino vs. dimethylamino: The bulkier diethyl group in reduces solubility (logP ~2.8 vs.
- Core modifications: Thieno-pyrimidin derivatives () exhibit enhanced planarity, favoring intercalation with DNA or enzyme active sites, whereas the target’s cyclopenta core may optimize steric fit for specific targets .
Electronic and Steric Effects (Theoretical Basis)
As per , isovalency (similar valence electron count) but divergent geometries explain differences in reactivity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
